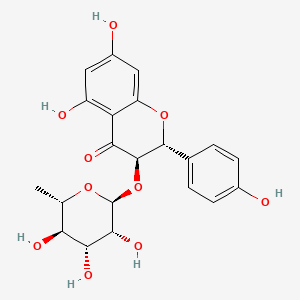

Engeletin

Description

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

dihydroflavonol glycoside from the leaves of Stelechocarpus cauliflorus; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O10/c1-8-15(25)17(27)18(28)21(29-8)31-20-16(26)14-12(24)6-11(23)7-13(14)30-19(20)9-2-4-10(22)5-3-9/h2-8,15,17-25,27-28H,1H3/t8-,15-,17+,18+,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPQWGKORWZII-WDPYGAQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70972649 | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

572-31-6 | |

| Record name | Engeletin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=572-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Engeletin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000572316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R,3R)-5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-3-yl alpha-L-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70972649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Engeletin's Therapeutic Potential: A Deep Dive into its Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Engeletin, a natural flavonoid, is emerging as a compound of significant interest in the scientific community due to its diverse pharmacological activities. This guide delves into the core signaling pathways modulated by this compound, providing a comprehensive analysis for researchers and professionals in drug development. Its anti-inflammatory, antioxidant, and anti-cancer properties stem from its ability to interact with and modulate key cellular signaling cascades. This document outlines these pathways, presents available quantitative data, and provides standardized experimental protocols to facilitate further research.

Core Signaling Pathways Modulated by this compound

This compound exerts its effects by intervening in several critical signaling pathways. These include the NF-κB, MAPK, PI3K, AMPK, and XIAP/SMAC pathways, each playing a crucial role in cellular processes ranging from inflammation and apoptosis to metabolism.

The NF-κB Signaling Pathway: A Central Hub for Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.[1][2] It achieves this by preventing the degradation of IκB, an inhibitor of NF-κB. This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus where it would otherwise activate the transcription of inflammatory genes.[1][2][3]

Below is a diagram illustrating the inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: this compound's inhibition of the NF-κB pathway.

The MAPK Signaling Pathway: Regulating Cellular Proliferation and Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cellular processes. This compound has been observed to inhibit the phosphorylation of key MAPK components, specifically ERK and p38.[1][2][3] By doing so, it downregulates the activity of downstream signaling molecules, leading to a reduction in the expression of genes related to inflammation and apoptosis.[1][2][3]

The following diagram illustrates this compound's modulation of the MAPK signaling cascade.

Caption: this compound's inhibitory effect on the MAPK pathway.

The PI3K/Akt Signaling Pathway: A Role in Cell Survival

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a significant signaling cascade that promotes cell survival and growth. This compound has been found to inhibit the activity of PI3K, which in turn reduces the production of the secondary messenger PIP3.[1][2][3] This disruption can lead to decreased activation of Akt and its downstream targets, ultimately promoting apoptosis in cancer cells.

A diagram representing this compound's interaction with the PI3K/Akt pathway is provided below.

Caption: this compound's inhibition of the PI3K/Akt pathway.

The AMPK/SIRT1/PGC-1α Signaling Pathway: A Link to Metabolism and Mitochondrial Function

Recent studies have highlighted this compound's role in activating the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α) signaling axis.[4] This pathway is a master regulator of mitochondrial biogenesis and energy metabolism.[4] By activating this pathway, this compound can improve mitochondrial function and reduce oxidative stress, which has therapeutic implications for conditions like inflammatory bowel disease.[4] Specifically, this compound administration has been shown to alleviate colitis symptoms and restore intestinal barrier integrity.[4]

The workflow of this compound's action on the AMPK/SIRT1/PGC-1α pathway is depicted below.

Caption: this compound's activation of the AMPK/SIRT1/PGC-1α pathway.

The XIAP/SMAC Signaling Pathway: Inducing Apoptosis in Cancer Cells

In the context of cancer, this compound has been shown to induce apoptosis by modulating the X-linked inhibitor of apoptosis (XIAP)/second mitochondria-derived activator of caspase (SMAC) signaling pathway.[1][2][3][5] this compound treatment leads to a decrease in XIAP expression at the post-translational level and an increase in SMAC expression.[5] This shifts the balance towards apoptosis, making it a promising mechanism for cancer therapy.[5]

The logical relationship in the XIAP/SMAC pathway as influenced by this compound is shown below.

Caption: this compound's modulation of the XIAP/SMAC apoptotic pathway.

Quantitative Data Summary

The following table summarizes the key quantitative findings from studies on this compound's effects on various signaling pathways and cellular processes.

| Parameter | Cell/Model System | Treatment | Result | Reference |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, IL-17A) | DSS-induced colitis mice | This compound (20 mg/kg) | Significant suppression of mRNA and protein levels | [4] |

| NF-κB p65 phosphorylation | DSS-induced colitis mice | This compound | Attenuated phosphorylation | [4] |

| XIAP Expression | Lung cancer cells | This compound | Reduced at post-translational level | [5] |

| SMAC Expression | Lung cancer cells | This compound | Increased | [5] |

Experimental Protocols

To facilitate further research into the signaling pathways of this compound, this section provides detailed methodologies for key experiments.

Western Blot Analysis for Protein Expression and Phosphorylation

This protocol is designed to quantify changes in protein levels and phosphorylation states of key signaling molecules such as NF-κB, p-p65, ERK, p-ERK, p38, p-p38, Akt, p-Akt, XIAP, and SMAC.

1. Cell Lysis and Protein Extraction:

-

Treat cells with desired concentrations of this compound for specified time periods.

-

Wash cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA protein assay kit.

2. SDS-PAGE and Protein Transfer:

-

Denature protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto a polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

3. Immunoblotting:

-

Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

4. Detection and Quantification:

-

Detect protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Capture images using a chemiluminescence imaging system.

-

Quantify band intensities using image analysis software (e.g., ImageJ). Normalize target protein levels to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow for Western Blot Analysis

The following diagram outlines the general workflow for performing a Western blot experiment.

Caption: General workflow for Western blot analysis.

This guide provides a foundational understanding of the signaling pathways modulated by this compound. Further research, employing the outlined protocols, will be crucial in fully elucidating its therapeutic potential and paving the way for its clinical application.

References

- 1. tandfonline.com [tandfonline.com]

- 2. dovepress.com [dovepress.com]

- 3. A Review on the Pharmacological Aspects of this compound as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Targets Mitochondrial Dysfunction to Attenuate Oxidative Stress and Experimental Colitis in Intestinal Epithelial Cells Through AMPK/SIRT1/PGC-1α Signaling [mdpi.com]

- 5. This compound suppresses lung cancer progression by inducing apoptotic cell death through modulating the XIAP signaling pathway: A molecular mechanism involving ER stress - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]

Engeletin: A Comprehensive Technical Guide to its Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin, a dihydroflavonol glycoside, has garnered significant scientific attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-tumor properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its mechanisms of action through key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is distributed across a variety of plant species and is also found in some beverages. The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.[1] Rhizoma Smilacis Chinae (RSC) is reported to contain a significantly greater amount of this compound compared to Rhizoma Smilacis Glabrae (RSG).[1]

| Plant Source | Part(s) | Reported Presence/Yield |

| Smilax china L. (RSC) | Rhizome | High concentration, a major bioactive flavonoid.[1][2] |

| Smilax glabra Roxb. (RSG) | Rhizome | Present, but in lower concentrations than RSC.[1][3] |

| Engelhardia roxburghiana Wall. | Leaves | A primary source for isolation.[4][5][6] |

| Artocarpus dadah | Bark and Twigs | Identified as a constituent.[1] |

| Pieris japonica | - | Presence has been reported.[1] |

| Dioon spinulosum | Leaves | Identified as a constituent.[1] |

| Grapes (Vitis vinifera) and Wine | Skin, Wine | Present as a primary flavonoid compound.[1] |

| Hymenaea martiana | Bark | - |

| Poria cocos | - | Presence has been reported. |

| Smilax ferox | - | Presence has been reported.[1] |

| Nelumbo nucifera (Lotus) | - | Presence has been reported.[1] |

| Gynostemma pentaphyllum | - | Presence has been reported.[1] |

Extraction and Purification Methodologies

The extraction and purification of this compound from its natural sources are critical steps for its characterization and biological evaluation. The following protocols provide detailed methodologies for these processes.

General Solvent-Based Extraction Protocol

This protocol outlines a general method for the extraction of this compound from various plant materials.[1]

Experimental Protocol:

-

Material Preparation: Collect the desired plant parts (e.g., roots, stems, leaves). Air-dry the material and then pulverize it into a coarse powder.

-

Extraction:

-

Place the powdered plant material in a suitable vessel.

-

Add ethanol or methanol as the extraction solvent. The ratio of plant material to solvent may need to be optimized for each source.

-

Perform the extraction using methods such as maceration, soxhlet extraction, or ultrasonic-assisted extraction. The extraction should be repeated multiple times (e.g., 3-5 times) to ensure maximum yield.

-

-

Filtration: Combine the extracts and filter them to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

-

Crystallization: The concentrated extract is then allowed to stand, promoting the crystallization of this compound. The resulting crystals can be collected by filtration.

Detailed Extraction Protocol from Engelhardia roxburghiana Leaves

This protocol provides a specific method for the isolation of this compound from the leaves of Engelhardia roxburghiana.[7]

Experimental Protocol:

-

Material Preparation: Air-dry and pulverize 5 kg of Engelhardia roxburghiana leaves.

-

Extraction:

-

Perform cold maceration of the pulverized leaves with 60 L of methanol.

-

Repeat the extraction process five times.

-

-

Concentration: Combine the methanolic extracts and remove the methanol under reduced pressure at 68 °C.

-

Further Processing: The resulting crude extract can then be subjected to purification steps.

Purification by Column Chromatography

Column chromatography is a widely used technique for the purification of this compound from crude extracts.

Experimental Protocol:

-

Stationary Phase Preparation: Pack a glass column with a suitable stationary phase, such as silica gel or a macroporous adsorbent resin (e.g., D101).[8][9] Equilibrate the column with the initial mobile phase.

-

Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents. For macroporous resins, a common elution gradient is a step-wise increase in the concentration of ethanol in water (e.g., 10%, 20%, 30%, 40%, 50%, and 95% aqueous ethanol).[8] For silica gel, a gradient of increasing polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol) is typically used.

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing this compound.

-

Pooling and Concentration: Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Recrystallization for Final Purity

Recrystallization is a final purification step to obtain high-purity this compound.

Experimental Protocol:

-

Solvent Selection: Choose a suitable solvent or solvent system in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

-

Dissolution: Dissolve the partially purified this compound in the minimum amount of the hot solvent.

-

Cooling: Allow the solution to cool slowly and undisturbed. Crystals of this compound will form as the solution cools.

-

Collection: Collect the crystals by filtration.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in inflammation and oxidative stress.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of the NF-κB pathway.[10][11]

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to a variety of stimuli, including inflammation. This compound has been demonstrated to suppress the activation of the MAPK pathway.[10][12]

Caption: this compound inhibits the MAPK signaling pathway.

Keap1-Nrf2 Signaling Pathway

The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the major regulator of cytoprotective responses to oxidative stress. This compound has been found to activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[13][14][15]

Caption: this compound activates the Keap1-Nrf2 signaling pathway.

Conclusion

This compound is a promising natural compound with a well-documented presence in various plant species. The extraction and purification methodologies outlined in this guide provide a solid foundation for obtaining this compound for research and development purposes. Its ability to modulate key signaling pathways, such as NF-κB, MAPK, and Keap1-Nrf2, underscores its therapeutic potential. Further investigation into the quantitative analysis of this compound from diverse sources and the optimization of extraction protocols will be crucial for its future applications in the pharmaceutical and nutraceutical industries. This comprehensive guide serves as a foundational resource to facilitate and encourage continued research into this valuable natural product.

References

- 1. A Review on the Pharmacological Aspects of this compound as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Isolation and characterization of two flavonoids, this compound and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Natural Products isolated from Engelhardia roxburghiana - BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. Comprehensive characterisation of the active ingredients of Smilax glabra Roxb based on chemical fingerprinting, metabolic fingerprinting and pharmacodynamic fingerprinting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. This compound Alleviates the Inflammation and Apoptosis in Intervertebral Disc Degeneration via Inhibiting the NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Alleviates the Inflammation and Apoptosis in Intervertebral Disc Degeneration via Inhibiting the NF-κB and MAPK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Attenuates Aβ1-42-Induced Oxidative Stress and Neuroinflammation by Keap1/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Engeletin chemical structure and properties

An In-depth Technical Guide to Engeletin: Chemical Structure and Properties

Introduction

This compound, also known as Dihydrokaempferol 3-rhamnoside, is a naturally occurring flavanonol glycoside found in a variety of plants, including those from the Smilax and Engelhardia genera, as well as in wine.[1][2][] As a bioactive flavonoid, this compound has garnered significant attention from the scientific community for its diverse physiological and pharmacological effects.[1] Research has highlighted its potential as an anti-inflammatory, antioxidant, antitumor, and immunomodulatory agent, making it a promising candidate for drug development.[1][4] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, biological activities, and the experimental protocols used to elucidate its functions.

Chemical Identity and Structure

This compound is structurally characterized by a dihydroflavonol core linked to a rhamnose sugar moiety.[5] This glycosidic linkage influences its solubility and bioavailability.[5] The chemical structure and identifiers of this compound are summarized below.

Chemical Structure:

(Structure depicted in SMILES format)

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one[6] |

| Synonyms | Dihydrokaempferol 3-rhamnoside, Engelitin, (+)-(2R,3R)-Dihydrokaempferol 3-O-α-L-rhamnoside[7][8] |

| CAS Number | 572-31-6[6][8] |

| Molecular Formula | C₂₁H₂₂O₁₀[1][6] |

| Canonical SMILES | C[C@H]1--INVALID-LINK--O[C@@H]2--INVALID-LINK--O)O)C4=CC=C(C=C4)O)O)O">C@@HO[5][6] |

| InChI Key | VQUPQWGKORWZII-WDPYGAQVSA-N[5][8] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in drug delivery systems.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 434.4 g/mol | [1][5][6] |

| Appearance | White to beige powder/needle-like crystal | [1][7][8] |

| Melting Point | 169°C – 171°C | [1][4][9] |

| Solubility | DMSO: ≥ 83.3 mg/mL (191.76 mM); Limited aqueous solubility | [5][7] |

| LogP (XLogP3) | 0.7 | [5][6] |

| Hydrogen Bond Donors | 6 | [5] |

| Hydrogen Bond Acceptors | 10 | [5] |

| Topological Polar Surface Area | 166 Ų | [5][6] |

Pharmacological Properties and Biological Activity

This compound exhibits a wide spectrum of biological activities, positioning it as a molecule of significant therapeutic interest.

-

Anti-inflammatory Activity: this compound demonstrates potent anti-inflammatory effects by inhibiting key inflammatory mediators. It significantly inhibits the release of prostaglandin E2 (PGE₂) and reduces the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[7][10] This activity is primarily mediated through the inhibition of the NF-κB and MAPK signaling pathways.[1][11]

-

Antioxidant Effects: The flavonoid structure of this compound, with its multiple hydroxyl groups, contributes to its antioxidant capacity.[5] It can scavenge reactive oxygen species (ROS) and activate the Nrf2/HO-1 pathway, which upregulates the expression of antioxidant enzymes like superoxide dismutase (SOD) and glutathione (GSH).[5][12]

-

Antitumor Properties: Studies have indicated that this compound can induce apoptotic cell death in certain cancer cell lines, such as lung cancer cells, by modulating the expression of apoptosis-related proteins.[1][12]

-

Aldose Reductase Inhibition: this compound acts as a natural inhibitor of aldose reductase, an enzyme implicated in the development of diabetic complications.[1][4]

-

Neuroprotective Actions: this compound has shown neuroprotective potential, with studies indicating it can reduce the severity of ischemia/reperfusion injury and ameliorate pathologies associated with Alzheimer's disease.[5][11]

Mechanism of Action: Signaling Pathways

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades. The primary mechanisms involve the inhibition of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.

Upon stimulation by LPS, TLR4 activation typically leads to the degradation of IκB, allowing the NF-κB (p65) subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound inhibits this process by preventing IκB degradation and suppressing the phosphorylation of the p65 protein.[1][4] Furthermore, it inhibits the phosphorylation of key MAPK proteins like ERK and p38, further reducing the expression of inflammatory factors.[1]

References

- 1. dovepress.com [dovepress.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound (572-31-6) for sale [vulcanchem.com]

- 6. This compound | C21H22O10 | CID 6453452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS:572-31-6 | Flavonoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound = 98 HPLC 572-31-6 [sigmaaldrich.com]

- 9. A Review on the Pharmacological Aspects of this compound as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isolation and characterization of two flavonoids, this compound and astilbin, from the leaves of Engelhardia roxburghiana and their potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Pharmacokinetic Profile of Engeletin: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin, a dihydroflavonol glycoside found in the leaves of Engelhardia roxburghiana, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] Despite its therapeutic potential, the clinical utility of this compound is influenced by its pharmacokinetic properties. This technical guide provides a comprehensive overview of the current knowledge on the pharmacokinetics and bioavailability of this compound, with a focus on preclinical data. Key quantitative parameters are summarized, experimental methodologies are detailed, and relevant biological pathways are illustrated to support further research and development of this promising natural compound.

Pharmacokinetic Parameters

The pharmacokinetic profile of this compound has been primarily investigated in rat models. A key study by Ye et al. (2017) provides the most comprehensive data to date, which is summarized in the tables below.[4][5] The data indicates rapid absorption and extensive distribution of this compound following oral administration. However, the absolute bioavailability is notably low.[4][5]

Oral Administration

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Oral Administration

| Parameter | 10 mg/kg | 20 mg/kg | 40 mg/kg |

| Cmax (ng/mL) | 185.3 ± 64.7 | 310.2 ± 88.6 | 521.4 ± 153.8 |

| Tmax (min) | 15.0 ± 5.5 | 15.0 ± 6.2 | 15.0 ± 4.9 |

| AUC (0-t) (ng/mLh) | 289.7 ± 83.4 | 512.6 ± 145.3 | 987.2 ± 261.5 |

| AUC (0-∞) (ng/mLh) | 301.2 ± 87.1 | 530.8 ± 152.9 | 1015.7 ± 273.4 |

| t1/2 (h) | 3.1 ± 1.8 | 3.5 ± 2.1 | 3.7 ± 2.4 |

Data presented as mean ± standard deviation. Source: Ye et al., 2017[4][5]

Intravenous Administration

Table 2: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

| Parameter | 5 mg/kg |

| AUC (0-t) (ng/mLh) | 984.3 ± 254.7 |

| AUC (0-∞) (ng/mLh) | 1023.6 ± 268.9 |

| t1/2 (h) | 2.9 ± 1.5 |

| CL (L/h/kg) | 5.1 ± 1.3 |

| Vd (L/kg) | 21.8 ± 7.9 |

Data presented as mean ± standard deviation. Source: Ye et al., 2017[4][5]

Bioavailability

The absolute oral bioavailability of this compound in rats was determined to be approximately 1.53%.[4][5] This low bioavailability is a critical factor to consider in the development of this compound as a therapeutic agent.

Experimental Protocols

The following methodologies are based on the pharmacokinetic study of this compound in rats conducted by Ye et al. (2017).[4][5]

Animal Studies

-

Species: Male Sprague-Dawley rats

-

Weight: 220-250 g

-

Housing: Standard laboratory conditions with free access to food and water.

-

Fasting: Rats were fasted for 12 hours prior to drug administration.

-

Dosing:

-

Oral (p.o.): this compound was administered by gavage at doses of 10, 20, and 40 mg/kg.

-

Intravenous (i.v.): this compound was administered via the tail vein at a dose of 5 mg/kg.

-

-

Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the retro-orbital plexus into heparinized tubes at specified time points post-dosing.

-

Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.

Analytical Method

A sensitive and reliable ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed and validated for the quantification of this compound in rat plasma.[4]

-

Instrumentation: UHPLC system coupled with a triple quadrupole mass spectrometer.

-

Chromatographic Separation:

-

Column: ZORBAX Eclipse Plus C18 Rapid Resolution High Definition column.

-

Mobile Phase: Gradient elution with acetonitrile and water.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in negative ion mode.

-

Detection: Multiple reaction monitoring (MRM).

-

-

Sample Preparation: Protein precipitation with acetonitrile was used to extract this compound from plasma samples.

-

Validation: The method was validated for linearity, precision, accuracy, recovery, and stability. The linear range was 5 to 5000 ng/mL.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the pharmacokinetic study of this compound.

References

- 1. tandfonline.com [tandfonline.com]

- 2. A Review on the Pharmacological Aspects of this compound as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination and pharmacokinetics of this compound in rat plasma by ultra-high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Engeletin: A Technical Guide to its Anti-Tumor Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin (ENG), a naturally occurring flavanonol glycoside, has emerged as a promising candidate in oncology research due to its demonstrated anti-tumor activities across various cancer types. This document provides a comprehensive technical overview of the anti-proliferative, pro-apoptotic, anti-metastatic, and anti-angiogenic properties of this compound. It consolidates quantitative data from in vitro and in vivo studies, details the molecular mechanisms and signaling pathways involved, and provides standardized protocols for the key experimental assays used in its evaluation. The primary mechanisms of action elucidated to date involve the induction of apoptosis through modulation of the XIAP/SMAC signaling pathway and the inhibition of cancer progression by targeting the NF-κB signaling cascade. This guide is intended to serve as a foundational resource for researchers engaged in the preclinical development of novel flavonoid-based cancer therapeutics.

Quantitative Analysis of Anti-Tumor Efficacy

The anti-tumor effects of this compound have been quantified across several cancer cell lines and in vivo models. The following tables summarize the key findings regarding its efficacy in inhibiting cell proliferation and tumor growth.

Table 1.1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time | Citation |

| Lung Cancer | H460 | ~25 µM | 24 h | [1] |

| Lung Cancer | A549 | ~30 µM | 24 h | [1] |

| Lung Cancer | H1299 | >50 µM | 24 h | [1] |

| Lung Cancer | H292 | >50 µM | 24 h | [1] |

| Lung Cancer | H446 | >50 µM | 24 h | [1] |

| Prostate Cancer | LNCaP | ~50 µM | 96 h | [2] |

| Breast Cancer | MCF-7 | >100 µM | 24 h | [3] |

| Cervical Cancer | HeLa | Not Determined | - | [4] |

Note: For LNCaP cells, approximately 50% inhibition was observed at 50 µM. For MCF-7 cells, a dose-dependent reduction in viability was noted, with 100 µM being the most effective dose tested, but a specific IC50 was not calculated. This compound showed dose-dependent proliferation reduction in cervical cancer cells, but a specific IC50 value has not been reported in the reviewed literature.

Table 1.2: In Vitro Apoptosis and Invasion Assays

| Cancer Type | Cell Line | Assay | Treatment | Result | Citation |

| Lung Cancer | A549 | Flow Cytometry | 50 µM ENG, 24h | ~25% Apoptotic Cells | [1] |

| Lung Cancer | H460 | Flow Cytometry | 50 µM ENG, 24h | ~20% Apoptotic Cells | [1] |

| Breast Cancer | MCF-7 | Transwell Assay | 1-100 µM ENG | Significant, dose-dependent reduction in invasive cells | [3] |

| Cervical Cancer | HeLa, SiHa | Transwell Assay | Dose-dependent | Significantly reduced migration and invasion | [4] |

Table 1.3: In Vivo Xenograft Model Efficacy

| Cancer Type | Cell Line Used | Animal Model | Treatment Regimen | Key Findings | Citation |

| Lung Cancer | H460 | Nude Mice | ENG (unspecified dose) | Marked reduction in tumor growth and weight. | [5] |

| Cervical Cancer | HeLa | Nude Mice | ENG (unspecified dose) | Effective reduction in tumor volume and weight. | [4] |

Note: Specific tumor growth inhibition percentages were not detailed in the referenced abstracts.

Core Molecular Mechanisms and Signaling Pathways

This compound exerts its anti-tumor effects by modulating key signaling pathways that regulate apoptosis, cell proliferation, and metastasis. The two primary pathways identified are the XIAP/SMAC pathway, which is central to apoptosis, and the NF-κB pathway, which governs inflammation, angiogenesis, and cell survival.

Induction of Apoptosis via the XIAP/SMAC Pathway

In lung cancer, this compound triggers apoptotic cell death by targeting the X-linked inhibitor of apoptosis protein (XIAP).[6][7] It promotes the ubiquitination and subsequent degradation of XIAP.[6] Concurrently, this compound upregulates the expression of the second mitochondria-derived activator of caspase (SMAC), which is an endogenous antagonist of XIAP.[6][7] this compound also enhances the release of SMAC from the mitochondria into the cytoplasm, allowing it to bind to and neutralize XIAP, thereby liberating caspases to execute the apoptotic program.[6] This process is linked to the induction of endoplasmic reticulum (ER) stress, indicated by the upregulation of the transcription factor CHOP.[6][7]

Inhibition of Metastasis and Angiogenesis via the NF-κB Pathway

In cervical cancer, this compound's anti-tumor activity is mediated through the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[4] By blocking NF-κB, this compound downregulates the expression of key downstream targets involved in metastasis and angiogenesis.[4] This includes the suppression of chemokine (C-C motif) ligand 2 (CCL2), which is involved in inflammatory cell recruitment, and vascular endothelial growth factor-A (VEGFA), a critical driver of new blood vessel formation.[4] The inhibition of NF-κB signaling ultimately restrains tumor migration, invasion, and angiogenesis.[4]

Detailed Experimental Protocols

The following section provides standardized, step-by-step methodologies for the key in vitro assays used to characterize the anti-tumor properties of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells use mitochondrial dehydrogenase enzymes to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions (or vehicle control) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.

-

Formazan Formation: Incubate the plate for 4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.

-

Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Flow Cytometry)

This protocol quantifies the percentage of cells undergoing apoptosis following treatment with this compound.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. Dual staining allows for the differentiation of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Procedure:

-

Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentrations of this compound (and a vehicle control) for the specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle, non-enzymatic method or trypsin. Centrifuge all collected cells at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI and measure emission at >670 nm. Set up appropriate compensation and quadrants based on unstained and single-stained controls.

Cell Invasion Assay (Transwell/Boyden Chamber Assay)

This protocol measures the ability of cancer cells to invade through an extracellular matrix (ECM) barrier, mimicking a key step in metastasis.

Principle: A Transwell insert with a porous membrane (typically 8 µm pores) is coated with a layer of basement membrane extract (e.g., Matrigel). Cancer cells are seeded in the upper chamber in serum-free medium, and a chemoattractant (e.g., medium with 10% FBS) is placed in the lower chamber. Invasive cells degrade the ECM, migrate through the pores, and adhere to the bottom surface of the membrane. These cells can then be stained and quantified.

Procedure:

-

Insert Coating: Thaw Matrigel on ice. Dilute it with cold, serum-free medium and apply a thin layer (e.g., 50 µL) to the top of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow it to solidify into a gel.

-

Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.

-

Assay Setup: Place the coated inserts into the wells of a 24-well plate. Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Add 100-200 µL of the cell suspension (1-2 x 10⁴ cells) to the upper chamber of each insert.

-

Incubation: Incubate the plate at 37°C for 24-48 hours.

-

Removal of Non-Invasive Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe away the Matrigel and any non-invasive cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the invaded cells on the lower surface by immersing the insert in cold methanol or 4% paraformaldehyde for 10-20 minutes. Stain the cells with a 0.1% Crystal Violet solution for 15-20 minutes.

-

Washing and Imaging: Gently wash the inserts in water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of stained, invaded cells in several representative fields of view under a microscope. The results are often expressed as the average number of invaded cells per field or as a percentage relative to a control.

Conclusion and Future Directions

This compound demonstrates significant multi-faceted anti-tumor properties, primarily through the induction of apoptosis and the inhibition of key pathways related to metastasis and angiogenesis. Its efficacy has been established in preclinical models of lung, cervical, prostate, and breast cancer. The data compiled in this guide highlight its potential as a lead compound for further drug development.

Future research should focus on several key areas:

-

Broad-Spectrum Efficacy: Determining the IC50 values across a wider panel of cancer cell lines to establish its spectrum of activity.

-

In Vivo Pharmacokinetics and Toxicology: Comprehensive studies are required to understand its absorption, distribution, metabolism, excretion (ADME), and overall safety profile in animal models.

-

Combination Therapies: Investigating potential synergistic effects when combined with standard-of-care chemotherapeutic agents or targeted therapies.

-

Clinical Translation: While promising, the transition from preclinical findings to clinical application requires further rigorous investigation to confirm its therapeutic value in human subjects.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. This compound suppresses cervical carcinogenesis in vitro and in vivo by reducing NF-κB-dependent signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxylated Rotenoids Selectively Inhibit the Proliferation of Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. dovepress.com [dovepress.com]

Engeletin's Modulation of the MAPK Signaling Cascade: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the flavonoid engeletin and its significant role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound, particularly in the context of inflammatory and apoptosis-related diseases.

Executive Summary

This compound, a natural dihydroflavonol glycoside, has demonstrated notable anti-inflammatory and anti-apoptotic properties in a variety of preclinical models. A key mechanism underlying these effects is its ability to suppress the activation of the MAPK signaling pathway. This pathway, comprising cascades such as the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs, is a critical regulator of cellular processes including inflammation, apoptosis, and proliferation. This guide summarizes the quantitative effects of this compound on MAPK signaling, provides detailed experimental methodologies for key assays, and visualizes the involved pathways and workflows.

Mechanism of Action: this compound and the MAPK Signaling Cascade

This compound exerts its influence on the MAPK pathway by inhibiting the phosphorylation of key kinases, thereby preventing their activation and the subsequent downstream signaling events. In various cell and animal models, this compound has been shown to down-regulate the phosphorylation of ERK, JNK, and p38 in response to inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α).[1][2] This inhibitory action on the MAPK pathways is a crucial component of this compound's broader anti-inflammatory and anti-apoptotic effects.[1][2]

The following diagram illustrates the inhibitory effect of this compound on the MAPK signaling cascade.

References

Engeletin: A Potent Inducer of Apoptosis in Cancer Cells - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engeletin, a dihydroflavonol glycoside, has emerged as a promising natural compound with significant anti-cancer properties. Extensive research has demonstrated its ability to induce apoptosis, or programmed cell death, in a variety of cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental evidence supporting the role of this compound in cancer cell apoptosis. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development.

Quantitative Data on this compound's Efficacy

The cytotoxic and pro-apoptotic effects of this compound have been quantified across various cancer cell lines. The following tables summarize the key data from multiple studies, providing a comparative overview of its potency.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay |

| Lung Cancer | H1299 | ~50 | 24 | MTT |

| Lung Cancer | A549 | ~40 | 24 | MTT |

| Lung Cancer | H460 | ~30 | 24 | MTT |

| Lung Cancer | H292 | >100 | 24 | MTT |

| Lung Cancer | H446 | >100 | 24 | MTT |

| Prostate Cancer | LNCaP | ~50 | Not Specified | Not Specified[1] |

Table 2: this compound-Induced Apoptosis in Cancer Cells

| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Method |

| Lung Cancer | A549 | 12.5 | ~15 | Flow Cytometry (Annexin V/PI)[2] |

| Lung Cancer | A549 | 25 | ~25 | Flow Cytometry (Annexin V/PI)[2] |

| Lung Cancer | A549 | 50 | ~40 | Flow Cytometry (Annexin V/PI)[2] |

| Lung Cancer | H460 | 12.5 | ~18 | Flow Cytometry (Annexin V/PI)[2] |

| Lung Cancer | H460 | 25 | ~30 | Flow Cytometry (Annexin V/PI)[2] |

| Lung Cancer | H460 | 50 | ~45 | Flow Cytometry (Annexin V/PI)[2] |

Signaling Pathways Modulated by this compound in Cancer Cell Apoptosis

This compound exerts its pro-apoptotic effects through the modulation of several key signaling pathways. The primary mechanisms identified to date involve the induction of endoplasmic reticulum (ER) stress and the inhibition of the XIAP/SMAC pathway.

ER Stress-Mediated Apoptosis

This compound has been shown to induce ER stress, a condition of cellular imbalance caused by the accumulation of unfolded or misfolded proteins in the ER lumen.[3] This sustained ER stress triggers the unfolded protein response (UPR), which, when overwhelmed, activates apoptotic signaling cascades.

XIAP/SMAC-Mediated Apoptosis

A critical mechanism of this compound-induced apoptosis involves the downregulation of the X-linked inhibitor of apoptosis protein (XIAP) and the concomitant increase in the second mitochondria-derived activator of caspases (SMAC).[2] XIAP is an endogenous inhibitor of caspases, the key executioners of apoptosis. SMAC, upon its release from the mitochondria, binds to and antagonizes XIAP, thereby liberating caspases to initiate apoptosis. This compound promotes the ubiquitination and subsequent degradation of XIAP.[2]

Involvement of PI3K/Akt and MAPK Pathways

Preliminary evidence suggests that this compound may also influence the PI3K/Akt and MAPK signaling pathways, which are crucial regulators of cell survival and proliferation.[1][4] Inhibition of the pro-survival PI3K/Akt pathway and activation of the pro-apoptotic arms of the MAPK pathway could contribute to this compound's overall anti-cancer effects. Further research is warranted to fully elucidate these connections.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pro-apoptotic effects of this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 3.125, 6.25, 12.5, 25, 50, and 100 µM) for 24, 48, or 72 hours.[2]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Quantification (Annexin V/PI Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cancer cells with the desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic process.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples (20-40 µg) on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, -8, -9, PARP, XIAP, SMAC, Bcl-2, Bax) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in various cancer cell lines, particularly in lung cancer. Its multi-faceted mechanism of action, involving the induction of ER stress and modulation of the XIAP/SMAC pathway, makes it an attractive candidate for further pre-clinical and clinical investigation. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound in oncology. Future research should focus on expanding the investigation of this compound's efficacy in a broader range of cancer types, exploring its effects on other key signaling pathways such as PI3K/Akt and MAPK, and evaluating its in vivo efficacy and safety in animal models.

References

- 1. researchgate.net [researchgate.net]

- 2. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. Deguelin induces apoptosis in colorectal cancer cells by activating the p38 MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Engeletin HPLC Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Engeletin is a bioactive flavonoid glycoside known for its potential anti-inflammatory, anti-diabetic, and immunomodulatory properties.[1] Accurate and reliable quantification of this compound in various matrices, including plasma, tissues, and herbal extracts, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods for similar flavonoid compounds. Additionally, it summarizes validated quantitative data from Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods, which offer higher sensitivity for biological samples.

Quantitative Data Summary

The following table summarizes the validation parameters for the quantification of this compound, primarily derived from validated UHPLC-MS/MS methods due to their prevalence in recent literature for this specific compound. These parameters are indicative of the performance that can be expected from a well-developed chromatographic method.

| Parameter | Matrix | Method | Quantitative Data |

| Linearity Range | Rat Plasma | UHPLC-MS/MS | 5 - 5000 ng/mL (r² = 0.9937)[2] |

| Mouse Plasma | UPLC-MS/MS | 2 - 2000 ng/mL (R² > 0.995)[3][4] | |

| Mouse Tissues | UPLC-MS/MS | 2 - 2000 ng/g (R² > 0.995)[3][4] | |

| Limit of Quantification (LOQ) | Mouse Plasma | UPLC-MS/MS | 2 ng/mL[3][4] |

| Mouse Tissues | UPLC-MS/MS | 2 ng/g[3][4] | |

| Precision (RSD%) | Rat Plasma | UHPLC-MS/MS | < 12.3%[2] |

| Mouse Plasma & Tissues (Intra-day) | UPLC-MS/MS | < 15%[3][4] | |

| Mouse Plasma & Tissues (Inter-day) | UPLC-MS/MS | < 14%[3][4] | |

| Accuracy | Rat Plasma | UHPLC-MS/MS | -3.3% to 5.2%[2] |

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of this compound.

Sample Preparation

The choice of sample preparation method depends on the matrix.

a) For Biological Samples (Plasma/Tissues): Protein Precipitation

This method is effective for removing proteins from biological samples prior to analysis.[3][4]

-

To 100 µL of plasma or tissue homogenate, add 300 µL of ice-cold acetonitrile.

-

Vortex the mixture for 2 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for injection.

b) For Plant Extracts: Solid-Liquid Extraction followed by Filtration

This protocol is suitable for extracting this compound from plant materials.

-

Weigh 1.0 g of the dried and powdered plant material.

-

Add 25 mL of a suitable solvent (e.g., 70-95% ethanol or methanol) in a conical flask.

-

Extract the sample using ultrasonication for 30 minutes.

-

Filter the extract through Whatman No. 1 filter paper.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.

-

Redissolve a known amount of the dried extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Analysis Protocol

This protocol is a recommended starting point for the HPLC-UV analysis of this compound, adapted from established methods for flavonoids. Optimization may be required for specific applications.

a) Chromatographic Conditions

| Parameter | Recommended Condition |

| HPLC System | A standard HPLC system with a UV-Vis detector. |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size). |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B). |

| Isocratic Elution Example: Acetonitrile: 0.1% Phosphoric Acid in Water (40:60, v/v). | |

| Flow Rate | 1.0 mL/min. |

| Injection Volume | 10-20 µL. |

| Column Temperature | 25-35°C. |

| Detection Wavelength | 280 nm (Flavonoids typically have strong absorbance between 250-370 nm. The optimal wavelength for this compound should be determined by scanning a standard solution with a UV-Vis spectrophotometer). |

b) Standard Preparation

-

Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or mobile phase to obtain a stock solution of 1 mg/mL.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

c) System Suitability

Before sample analysis, inject a standard solution (e.g., 25 µg/mL) five times. The system is suitable for analysis if the relative standard deviation (RSD) for the peak area and retention time is less than 2%.

d) Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the blank (mobile phase), followed by the standard solutions in increasing order of concentration.

-

Inject the prepared sample solutions.

-

Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation

For use in regulated environments, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements (repeatability and intermediate precision).

-

Limit of Detection (LOD): The lowest amount of analyte that can be detected.

-

Limit of Quantification (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Visualizations

Experimental Workflow for this compound HPLC Analysis

References

- 1. A Review on the Pharmacological Aspects of this compound as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academicjournals.org [academicjournals.org]

- 3. Simultaneous Determination and Pharmacokinetic Study of Quercetin, Luteolin, and Apigenin in Rat Plasma after Oral Administration of Matricaria chamomilla L. Extract by HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsonline.com [ijpsonline.com]

Engeletin In Vivo Dosing for Mouse Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of Engeletin, a natural flavonoid compound, in various mouse models. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.

Application Notes

This compound (dihydrokaempferol 3-rhamnoside) is a bioactive flavonoid recognized for its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1] Preclinical studies in rodent models have demonstrated its therapeutic efficacy in a range of diseases, including inflammatory bowel disease, pulmonary fibrosis, and osteoarthritis.[2][3][4] Its mechanism of action is multifaceted, primarily involving the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2.[5][6]

Pharmacokinetics and Bioavailability

Preliminary pharmacokinetic studies in rats have shown that this compound is rapidly absorbed following administration. After oral administration, it reached a maximum plasma concentration at approximately 0.25 hours. However, it is noted to have low bioavailability and an oral half-life of about 3.69 ± 2.36 hours, which should be a consideration in the design of dosing regimens.[1]

Data Summary

The following tables summarize the quantitative data from various in vivo studies involving this compound administration in rodent models.

Table 1: In Vivo Dosing of this compound in Rodent Models

| Disease Model | Animal Strain | Dosage | Administration Route | Frequency & Duration | Reference |

| Pulmonary Fibrosis | C57BL/6 Mice | 25 mg/kg | Intraperitoneal (i.p.) | Daily | [2] |

| Experimental Colitis (DSS-induced) | Mice | 10, 20, 40 mg/kg | Oral Gavage | Daily, starting 3 days prior to DSS and continuing for 7 days | [3][7] |

| Crohn's Disease-like Colitis (TNBS-induced) | BALB/c Mice | Not Specified | Not Specified | Daily for 7 days | [8] |

| Osteoarthritis (Surgically-induced) | Rats | Not Specified | Intra-articular | Once a week for 4 or 8 weeks | [4][6] |

| Intervertebral Disc Degeneration | Rats | Not Specified | Intradiscal Injection | Not Specified | [9][10] |

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the reproducibility of experimental outcomes. The following protocols are based on published studies and provide a framework for in vivo experiments with this compound.

Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is used to assess the anti-fibrotic effects of this compound.[2]

-

Animal Model : Male C57BL/6 mice.

-

Disease Induction : Administer a single intratracheal instillation of bleomycin (5 mg/kg) to induce lung injury and subsequent fibrosis.[2] The fibrotic phase typically develops around day 7 and peaks by day 28.[11]

-

This compound Administration :

-

Preparation : Dissolve this compound in a suitable vehicle.

-

Dosing : Administer this compound at a dose of 25 mg/kg via intraperitoneal injection.[2]

-

Schedule : Begin treatment concurrently with or shortly after bleomycin induction and continue daily for the duration of the study (e.g., 14-21 days).

-

-

Outcome Assessment :

-

Histology : At the end of the study, harvest lung tissues and perform Hematoxylin and Eosin (H&E) and Masson's trichrome staining to assess alveolar structure and collagen deposition.[12]

-

Pulmonary Function : Measure parameters such as forced vital capacity (FVC) to evaluate lung function.[12]

-

Biochemical Analysis : Analyze bronchoalveolar lavage fluid (BALF) for inflammatory cell counts and cytokine levels.

-

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This is a widely used model for inflammatory bowel disease (IBD) to evaluate the anti-inflammatory effects of this compound.

-

Animal Model : Mice (specific strain may vary).

-

This compound Pre-treatment :

-

Disease Induction : Provide mice with drinking water containing 2.5% DSS for 7 consecutive days to induce acute colitis.[3] Continue daily this compound administration throughout this period.

-

Outcome Assessment :

-

Clinical Scoring : Monitor body weight, stool consistency, and rectal bleeding daily to calculate the Disease Activity Index (DAI).[3]

-

Macroscopic Evaluation : At sacrifice, measure colon length.[3]

-

Histology : Collect colon tissue for H&E staining to score inflammation and tissue damage.[3]

-

Molecular Analysis : Use tissue homogenates for Western blotting or qPCR to analyze the expression of tight junction proteins (e.g., ZO-1, claudin-1) and inflammatory markers.[13]

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

Caption: General experimental workflow for in vivo studies.

This compound's Anti-inflammatory Signaling Pathways

This compound exerts its anti-inflammatory effects by inhibiting key pro-inflammatory signaling cascades, particularly the NF-κB and MAPK pathways.[5][6] In models of colitis, it has been shown to inhibit the upstream TLR4 receptor.[8]

// Nodes TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FFFFFF", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FFFFFF", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65)", fillcolor="#FFFFFF", fontcolor="#202124"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammatory Gene\nExpression\n(TNF-α, IL-1β, IL-6)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; this compound [label="this compound", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, ERK, JNK)", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges TLR4 -> IKK [label="Activates"]; IKK -> IkB [label="Phosphorylates"]; IkB -> NFkB [label="Releases"]; NFkB -> Nucleus [label="Translocates to"]; Nucleus -> Inflammation;

// Inhibition by this compound this compound -> TLR4 [color="#EA4335", label="Inhibits", arrowhead=tee]; this compound -> IKK [color="#EA4335", label="Inhibits", arrowhead=tee]; this compound -> MAPK [color="#EA4335", label="Inhibits", arrowhead=tee];

// MAPK Pathway TLR4 -> MAPK [label="Activates"]; MAPK -> Nucleus [label="Activates\nTranscription Factors"]; }

Caption: this compound inhibits NF-κB and MAPK signaling.

This compound's Antioxidant and Metabolic Regulation Pathways

This compound mitigates oxidative stress by activating the Nrf2 pathway and improves mitochondrial health through the AMPK/SIRT1/PGC-1α axis.[6][13]

// Nodes this compound [label="this compound", shape=invhouse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(ROS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#FFFFFF", fontcolor="#202124"]; Antioxidant [label="Antioxidant Gene\nExpression\n(HO-1, SOD)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

AMPK [label="AMPK", fillcolor="#FFFFFF", fontcolor="#202124"]; SIRT1 [label="SIRT1", fillcolor="#FFFFFF", fontcolor="#202124"]; PGC1a [label="PGC-1α", fillcolor="#FFFFFF", fontcolor="#202124"]; Mito [label="Mitochondrial\nBiogenesis &\nFunction", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges this compound -> Nrf2 [color="#4285F4", label="Activates"]; Nrf2 -> Antioxidant; Antioxidant -> ROS [color="#EA4335", label="Reduces", arrowhead=tee];

This compound -> AMPK [color="#4285F4", label="Activates"]; AMPK -> SIRT1; SIRT1 -> PGC1a; PGC1a -> Mito;

}

Caption: this compound activates Nrf2 and AMPK signaling.

References

- 1. dovepress.com [dovepress.com]

- 2. This compound ameliorates pulmonary fibrosis through endoplasmic reticulum stress depending on lnc949-mediated TGF-β1-Smad2/3 and JNK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Review on the Pharmacological Aspects of this compound as Natural Compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Protects Against TNF-α-Induced Apoptosis and Reactive Oxygen Species Generation in Chondrocytes and Alleviates Osteoarthritis in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound attenuates the inflammatory response via inhibiting TLR4-NFκB signaling pathway in Crohn's disease-like colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound Alleviates the Inflammation and Apoptosis in Intervertebral Disc Degeneration via Inhibiting the NF-κB and MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. This compound Targets Mitochondrial Dysfunction to Attenuate Oxidative Stress and Experimental Colitis in Intestinal Epithelial Cells Through AMPK/SIRT1/PGC-1α Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Engeletin in Xenograft Models: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Engeletin, a natural flavonoid, has demonstrated significant anti-tumor activity in preclinical studies. This document provides detailed application notes and protocols for utilizing this compound in xenograft models of lung and cervical cancer. The information compiled from recent studies offers a guide for researchers investigating the therapeutic potential of this compound. The protocols outlined below are based on established methodologies and aim to ensure reproducibility and accuracy in experimental outcomes.

Introduction

This compound (dihydrokaempferol 3-rhamnoside) is a flavanonol glycoside with a range of biological activities, including anti-inflammatory, antioxidant, and notably, anti-cancer properties.[1][2] In vivo studies using xenograft models have shown that this compound effectively suppresses tumor growth in lung and cervical cancers.[2][3] Its mechanisms of action involve the induction of apoptosis and the modulation of key signaling pathways, such as the XIAP/SMAC and NF-κB pathways.[2][3] These application notes provide a comprehensive overview of the experimental procedures for evaluating this compound's efficacy in xenograft models, complete with quantitative data and visualizations of the underlying molecular mechanisms.

Data Presentation

The following tables summarize the quantitative data from xenograft studies investigating the effect of this compound on tumor growth.

Table 1: Effect of this compound on Lung Cancer Xenograft Tumor Growth (H460 cells)

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 21 | Mean Tumor Weight (g) at Day 21 | Tumor Growth Inhibition (%) |

| Control (Vehicle) | - | ~1800 | ~1.5 | 0 |

| This compound | 50 mg/kg | ~600 | ~0.5 | ~67 |

Data extracted and estimated from graphical representations in Liu T, et al. (2020).[3]

Table 2: Effect of this compound on Cervical Cancer Xenograft Tumor Growth

| Treatment Group | Dosage | Mean Tumor Volume (mm³) at Day 28 | Mean Tumor Weight (g) at Day 28 | Tumor Growth Inhibition (%) |

| Control (Vehicle) | - | ~1200 | ~1.0 | 0 |

| This compound | 50 mg/kg | ~400 | ~0.3 | ~67 |

Data extracted and estimated from graphical representations in Bai Y, et al. (2020).

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting specific signaling pathways involved in apoptosis and inflammation.

XIAP/SMAC Signaling Pathway in Lung Cancer

In lung cancer cells, this compound induces apoptosis by modulating the X-linked inhibitor of apoptosis (XIAP) and the second mitochondria-derived activator of caspase (SMAC) pathway.[3] this compound treatment leads to a decrease in XIAP expression and an increase in SMAC, thereby promoting caspase activation and subsequent apoptosis.[3]

Caption: this compound induces apoptosis via the XIAP/SMAC pathway.

NF-κB Signaling Pathway in Cervical Cancer

In cervical cancer, this compound has been shown to suppress carcinogenesis by inhibiting the NF-κB signaling pathway.[2] This inhibition leads to a reduction in the expression of downstream targets involved in cell proliferation, angiogenesis, and inflammation.

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocols

The following are detailed protocols for establishing and utilizing xenograft models to study the effects of this compound on lung and cervical cancer.

Experimental Workflow

The general workflow for a xenograft study with this compound involves cell culture, animal model establishment, drug administration, and data collection.

Caption: General workflow for an this compound xenograft study.

Protocol 1: Lung Cancer Xenograft Model (H460)

1. Cell Culture:

-

Culture human non-small cell lung cancer H460 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Harvest cells during the exponential growth phase for injection.

2. Animal Model Establishment:

-

Use 4-6 week old female BALB/c nude mice.

-